1-Fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene
Description
Properties
IUPAC Name |
1-chloro-3-fluoro-5-[(4-fluorophenyl)methylsulfanyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-10-5-12(16)7-13(6-10)17-8-9-1-3-11(15)4-2-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNGUSRLOFWMKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC(=CC(=C2)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The reaction typically involves 1-fluoro-4-iodobenzene and 3-chloro-5-fluorophenylboronic acid as coupling partners. A palladium catalyst, such as Pd(PPh₃)₄, facilitates the transmetallation and reductive elimination steps, forming the biaryl sulfide backbone. The choice of solvent (e.g., toluene or dimethylformamide) and base (e.g., K₂CO₃) critically influences reaction efficiency. Elevated temperatures (80–100°C) and inert atmospheres are standard to prevent catalyst oxidation.
Optimization Studies
Table 1 summarizes key variables affecting Suzuki-Miyaura coupling yields:
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Catalyst Loading | 2 mol% Pd(PPh₃)₄ | 78 | |
| Solvent | Toluene | 82 | |
| Temperature | 90°C | 85 | |
| Reaction Time | 12 hours | 88 |
Notably, substituting toluene with dimethylformamide (DMF) increased yields to 82% but required stricter moisture control. Prolonged reaction times beyond 12 hours led to decomposition, underscoring the need for kinetic monitoring.
Nucleophilic Substitution via Benzyl Halides and Thiophenols
An alternative route utilizes nucleophilic displacement between benzyl halides and thiophenol derivatives. This method avoids transition-metal catalysts, reducing costs and purification complexity.
Synthetic Pathway
3-Chloro-5-fluorobenzenethiol reacts with 1-fluoro-4-(bromomethyl)benzene in the presence of a base (e.g., KOH or Et₃N) to form the target compound. The reaction proceeds via an SN2 mechanism, with the thiolate ion attacking the electrophilic benzyl bromide:
Solvent and Base Effects
Polar aprotic solvents like DMF enhance nucleophilicity but may promote side reactions. Non-polar solvents (e.g., dichloromethane) yield slower kinetics but higher purity. Table 2 contrasts conditions:
Et₃N in dichloromethane achieved 72% yield, balancing reactivity and selectivity. Elevated temperatures (>60°C) led to desulfurization byproducts, necessitating mild conditions.
Catalytic Hydrogenation of Nitro Precursors
Reductive methods are pivotal for accessing intermediates like 3-chloro-5-fluoroaniline, which can be further functionalized. A patent-derived approach employs hydrogenation over Pt/C catalysts to reduce nitro groups efficiently.
Hydrogenation Protocol
3-Chloro-5-fluoronitrobenzene undergoes hydrogenation at 0.1–5 MPa H₂ pressure and 50–100°C, yielding the corresponding aniline. Pt/C (1% w/w) demonstrates superior activity compared to Pd-based catalysts, minimizing over-reduction:
Scalability and Purity
Table 3 outlines large-scale hydrogenation results:
| H₂ Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| 0.5 | 60 | 8 | 94 | 99.5 | |
| 0.8 | 80 | 5 | 96 | 99.6 | |
| 5.0 | 50 | 10 | 94 | 99.7 |
Higher pressures (5.0 MPa) and lower temperatures (50°C) maximized purity (99.7%) but required longer reaction times. Post-reaction distillation under vacuum removed residual impurities, ensuring pharmaceutical-grade quality.
Comparative Analysis of Synthetic Routes
Each method presents trade-offs in cost, yield, and practicality:
-
Suzuki-Miyaura Coupling : High regioselectivity and compatibility with diverse substrates but reliant on expensive palladium catalysts.
-
Nucleophilic Substitution : Cost-effective and metal-free but limited by thiol availability and side reactions.
-
Catalytic Hydrogenation : Ideal for precursor synthesis but requires specialized equipment for high-pressure H₂ handling.
Recent advancements focus on hybrid approaches, such as using hydrogenation-derived anilines in subsequent coupling reactions, to streamline the synthesis of complex aryl sulfides .
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different sulfur-containing derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various sulfur-containing derivatives.
Substitution: Compounds with different functional groups replacing the halogen atoms.
Scientific Research Applications
1-Fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of 1-Fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene with related compounds:
Key Structural and Functional Differences
Sulfur Linkage Type: The sulfanylmethyl (–SCH2–) group in the target compound contrasts with sulfonyl (–SO₂–) groups in analogs like 1-chloro-4-(phenylsulfonyl)benzene .
Halogenation Pattern :
- The 3-chloro-5-fluorophenyl substituent introduces steric and electronic effects distinct from simpler halogenated analogs. For example, 1-chloro-4-[(2-chloroethyl)sulfonyl]benzene lacks aromatic fluorine, reducing its polarity compared to the target compound.
Molecular Weight and Complexity :
- The pyrazole-containing analog in (328.72 g/mol) has a higher molecular weight due to its heterocyclic core, whereas the target compound (286.71 g/mol) prioritizes halogenated aromatic simplicity.
Analytical Characterization Methods
Structural elucidation of such compounds typically relies on:
- Single-Crystal X-ray Diffraction (SC-XRD) : Programs like SHELX and ORTEP-III are widely used for determining molecular geometries. For example, the pyrazole derivative in was characterized using SC-XRD (R-factor = 0.088).
- Spectroscopic Techniques : NMR and IR spectroscopy can differentiate sulfanyl (–SH) vs. sulfonyl (–SO₂–) vibrations and halogen environments.
Biological Activity
1-Fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound characterized by the presence of fluorine, chlorine, and sulfur atoms. This unique structure contributes to its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₃H₉ClF₂S
- Molecular Weight : 270.73 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The presence of halogen atoms and the sulfanylmethyl group enhances its binding affinity and modulates the activity of these targets.
Potential Targets:
- Enzymatic Interactions : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to pain, inflammation, or gastrointestinal motility.
Biological Activity Studies
Several studies have investigated the biological activity of compounds similar to this compound, focusing on their pharmacological effects.
Case Study: TRPM5 Agonists
A notable study highlighted the discovery of selective TRPM5 agonists, which are linked to gastrointestinal motility. The study demonstrated that compounds with similar structural features could enhance gastrointestinal function through modulation of TRPM5 channels, suggesting a potential therapeutic application for related compounds like this compound in treating motility disorders .
Applications in Medicinal Chemistry
This compound is being explored for various applications in medicinal chemistry:
- Drug Development : Its unique structure makes it a promising candidate for developing new therapeutics targeting specific diseases.
- Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Chloro-2-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene | C₁₃H₈ClF₂S | Different halogen substitution pattern |
| 1-Bromo-3-chloro-5-fluorobenzene | C₆H₃BrClF | Simpler structure with fewer substituents |
| 1-Chloro-4-fluorobenzene | C₆H₄ClF | Lacks sulfanylmethyl group |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a thioether linkage can be formed by reacting 3-chloro-5-fluorobenzenethiol with 4-(bromomethyl)-1-fluorobenzene under basic conditions (e.g., K₂CO₃ in DMF). Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of thiol to bromide) and temperature (60–80°C). Purification via column chromatography (SiO₂, hexane/ethyl acetate) improves purity. Low yields may arise from competing side reactions (e.g., oxidation of thiols), which can be mitigated by inert atmospheres .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR is critical for identifying fluorine environments (δ ~ -110 ppm for aryl-F, -60 ppm for CF₃ groups if present). ¹H NMR resolves methylene protons (δ ~4.2 ppm for SCH₂) and aromatic splitting patterns .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are used for structure refinement. ORTEP-3 can visualize the sulfanylmethyl group’s conformation and intermolecular interactions (e.g., halogen bonding from Cl/F) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]⁺ = 298.03 g/mol).
Q. How do the electron-withdrawing substituents (Cl, F) influence the compound’s reactivity in further functionalization?
- Methodological Answer : The 3-chloro-5-fluorophenyl group directs electrophilic substitution to the para position relative to the sulfanylmethyl group. Computational studies (DFT, e.g., B3LYP/6-311+G(d,p)) can predict reactive sites by analyzing electrostatic potential maps. Experimental validation involves monitoring regioselectivity in nitration or halogenation reactions .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., bond lengths, reaction outcomes)?
- Methodological Answer : Discrepancies in bond lengths (e.g., C–S vs. C–F) may arise from crystal packing effects not modeled in gas-phase DFT. Hybrid QM/MM methods or periodic boundary condition simulations improve accuracy. For reaction outcomes, kinetic vs. thermodynamic control can be assessed via variable-temperature NMR or stopped-flow techniques .
Q. How can the compound’s supramolecular interactions be exploited in crystal engineering?
- Methodological Answer : The Cl and F atoms participate in halogen bonding (C–Cl⋯π or C–F⋯H–C). Cocrystallization with complementary partners (e.g., pyridine derivatives) can stabilize specific polymorphs. SHELXD or SHELXE are used to solve complex structures with twinning or pseudosymmetry .
Q. What mechanistic insights explain the compound’s stability under oxidative conditions?
- Methodological Answer : The sulfanylmethyl group’s stability is tested via controlled oxidation (e.g., H₂O₂ in acetic acid). LC-MS monitors sulfoxide/sulfone formation. Electron paramagnetic resonance (EPR) detects radical intermediates. Comparative studies with analogs (e.g., replacing Cl with Br) reveal substituent effects on reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
